molecular formula C15H19NO B1328692 N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine CAS No. 1019580-52-9

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

Cat. No.: B1328692
CAS No.: 1019580-52-9
M. Wt: 229.32 g/mol
InChI Key: JHRWDISKRNAPNZ-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is a useful research compound. Its molecular formula is C15H19NO and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-[1-(1-Benzofuran-2-yl)ethyl]-N-cyclopentylamine and its derivatives have been studied for their synthesis and chemical properties. For example, Vessally et al. (2013) explored the one-pot synthesis and FT-IR characterization of a similar benzofuran derivative. They focused on the compound's geometrical structures, vibrational frequencies, and molecular electrostatic potential, providing a foundation for understanding the compound's chemical behavior (Vessally et al., 2013).

Antimicrobial and Antiviral Activities

Benzofuran derivatives have been researched for their potential antimicrobial and antiviral activities. Mubarak et al. (2007) synthesized new benzofuran derivatives and evaluated their in vitro anti-HIV activities. Some of these compounds showed an ability to inhibit HIV replication in cell culture at non-toxic concentrations (Mubarak et al., 2007). Similarly, Shankerrao et al. (2013) studied the synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, finding that certain compounds exhibited good antimicrobial activities (Shankerrao et al., 2013).

Organic Synthesis and Reactions

The use of benzofuran derivatives in organic synthesis and reactions is another area of research. Isomura et al. (1985) explored the aminopalladation process in the synthesis of azepine derivatives using a benzofuran compound, providing insights into novel synthetic pathways (Isomura et al., 1985). Koca et al. (2005) synthesized novel benzofuran-2-yl ketoxime derivatives and evaluated their antimicrobial activity, contributing to the development of new synthetic methods for potential pharmaceutical compounds (Koca et al., 2005).

Future Directions

Benzofuran derivatives have attracted attention due to their biological activities and potential applications in medicine . Future research may focus on synthesizing new benzofuran derivatives and studying their properties and applications.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11(16-13-7-3-4-8-13)15-10-12-6-2-5-9-14(12)17-15/h2,5-6,9-11,13,16H,3-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRWDISKRNAPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.